1,1,2,2-Tetraphenyldisilane

Description

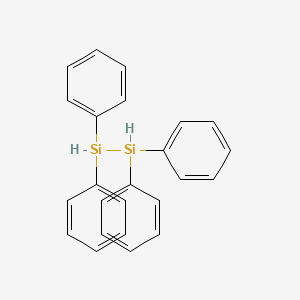

1,1,2,2-Tetraphenyldisilane (CAS: 16343-18-3) is a disilane compound characterized by two silicon atoms bonded to four phenyl groups and a direct Si–Si bond. Its molecular formula is C24H22Si2, with a molecular weight of 378.60 g/mol. This compound is notable for its stability under ambient conditions, retaining crystallinity for months without decomposition . It serves as a key reagent in radical-mediated organic synthesis, particularly in alkylation and cyclization reactions, due to its ability to generate and stabilize free radicals . Applications extend to radiochemistry, where it facilitates the production of [<sup>11</sup>C]carbon monoxide for positron emission tomography (PET) tracers .

Properties

IUPAC Name |

diphenylsilyl(diphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWATTABEBNHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[SiH](C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetraphenyldisilane can be synthesized through several methods. One common method involves the reaction of diphenylchlorosilane with a reducing agent in the presence of a catalyst. For example, diphenylchlorosilane can be reacted with lithium aluminum hydride (LiAlH₄) in an ether solvent at low temperatures to produce diphenylsilyl(diphenyl)silane .

Industrial Production Methods

In industrial settings, diphenylsilyl(diphenyl)silane is often produced through the reaction of diphenylchlorosilane with sodium hydride (NaH) in a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination .

Chemical Reactions Analysis

Grignard Reaction for Alkylation

The dichlorinated derivative reacts with benzyl Grignard reagents to form alkyl-substituted disilanes. For example, 1,2-dibenzyl-1,1,2,2-tetraphenyldisilane is synthesized as follows :

| Reactant | Reagent/Conditions | Yield | Product |

|---|---|---|---|

| Cl₂Si₂Ph₄ + benzyl magnesium bromide | THF, 0°C → reflux, 2 h | – | 1,2-Dibenzyl-1,1,2,2-tetraphenyldisilane |

The reaction involves nucleophilic substitution at both silicon centers, retaining the Si–Si bond framework while introducing benzyl groups.

Nickel-Catalyzed Cyclotrimerization

1,1,2,2-Tetraphenyldisilane participates in nickel-catalyzed alkyne cyclotrimerization. When combined with diphenylacetylene (PhC≡CPh) and a dinickel catalyst, it facilitates the formation of hexaphenylbenzene :

| Reaction Components | Conditions | Yield | Key Product |

|---|---|---|---|

| Si₂Ph₄ + PhC≡CPh + [{Ni(dmpe)}₂(μ-SiHPh₂)₂] | Toluene, 60°C, 22 h | 96% | Hexaphenylbenzene |

This reaction highlights the compound’s role in catalytic C–C bond formation, with the disilane acting as a silicon-based ligand stabilizing the nickel catalyst .

Lithium-Mediated Disproportionation

Reaction with lithium metal in tetrahydrofuran (THF) leads to cleavage of the Si–Si bond and formation of silyl lithium intermediates. For example :

| Reactant | Conditions | Product |

|---|---|---|

| ClSi₂Ph₄Et₄ + Li | THF, 0°C → room temp, overnight | Lithium silyl species + SiPh₄Et₄ |

This pathway enables the synthesis of asymmetrically substituted disilanes and oligosilanes.

Functionalization via Dithiane Ligands

This compound reacts with 2-phenyl-1,3-dithiane and n-butyllithium to form 1,1,2,2-tetramethyl-1,2-bis(2-phenyl-1,3-dithian-2-yl)disilane :

| Reactant | Reagent/Conditions | Yield | Product |

|---|---|---|---|

| Cl₂Si₂Ph₄ + 2-phenyl-1,3-dithiane | THF, 0°C, n-BuLi | – | Dithiane-functionalized disilane |

This reaction demonstrates its utility in synthesizing sulfur-containing silicon compounds for materials science.

Scientific Research Applications

Silicon-Based Materials

TPDS is a precursor for synthesizing silicon-containing polymers and materials. These materials are pivotal in electronics and photonics due to their unique electrical and optical properties. The compound's ability to form stable Si-C bonds facilitates the development of advanced silicon-based materials.

Organic Synthesis

In organic chemistry, TPDS is utilized for the functionalization of various compounds. It enhances reaction efficiency and allows the creation of complex molecular architectures. For instance, it has been shown to be effective in the intramolecular free radical ipso-substitution of N-arylsulfonamides, leading to biaryl compounds .

Semiconductor Industry

TPDS plays a crucial role in producing high-purity silicon wafers essential for semiconductor manufacturing. Its use in the synthesis of silicon-based materials contributes significantly to advancements in renewable energy technologies such as solar cells .

Surface Coatings

The compound is employed in developing advanced coatings that exhibit improved durability and resistance to environmental factors. These coatings are beneficial in industries like automotive and aerospace, where material performance under harsh conditions is critical .

Research and Development

As a versatile reagent, TPDS aids researchers in exploring new chemical pathways and materials. It has been instrumental in driving innovation in fields like nanotechnology and materials science .

Case Study 1: Synthesis of Biaryls

Research demonstrated that TPDS is an effective reagent for synthesizing biaryls through intramolecular free radical reactions. This method showcased TPDS's ability to facilitate complex transformations efficiently .

Case Study 2: Silicon Carbide Thin Film Deposition

A study explored TPDS's potential as a precursor in chemical vapor deposition (CVD) processes for silicon carbide (SiC) thin films. The research highlighted its thermal properties and effectiveness in creating high-quality SiC layers suitable for electronic applications.

Case Study 3: Functionalization Reactions

TPDS has been utilized in various functionalization reactions that enhance the efficiency of chemical syntheses. For example, it participates in reactions with hydrazines, acting as an oxidizing agent and facilitating the formation of nitrogen-containing compounds.

Mechanism of Action

The mechanism of action of diphenylsilyl(diphenyl)silane involves the activation of silicon-hydrogen bonds. In the presence of a catalyst, the silicon-hydrogen bond is activated, allowing it to participate in reduction and hydrosilylation reactions. The activated silicon species can interact with carbonyl compounds or carbon-carbon multiple bonds, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,1,2,2-Tetraphenyldisilane with structurally related disilanes:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 16343-18-3 | C24H22Si2 | 378.60 | Not reported | Not reported | Four phenyl groups, Si–Si bond |

| 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | 1172-76-5 | C26H26Si2 | 394.66 | 140–144 | 451.2 | Two methyl and four phenyl groups |

| 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | 1145-98-8 | C16H22Si2 | 270.52 | Not reported | Not reported | Four methyl and two phenyl groups |

Key Observations :

- Steric Effects : The phenyl groups in this compound impose significant steric hindrance, reducing reactivity in copper-catalyzed silylmetalation reactions compared to less bulky analogs like hexamethyldisilane .

- Thermal Stability : The dimethyl-tetraphenyldisilane derivative exhibits a high melting point (140–144°C) and boiling point (451.2°C), attributed to strong intermolecular van der Waals forces between phenyl groups .

Biological Activity

1,1,2,2-Tetraphenyldisilane (TPDS), a compound with the molecular formula and CAS number 16343-18-3, is primarily recognized for its applications in organic synthesis and materials science. However, its biological activity has garnered interest in recent years due to its potential implications in pharmaceuticals and biochemistry.

Molecular Structure:

- Molecular Weight: 366.61 g/mol

- Melting Point: 76.0 - 83.0 °C

- Physical State: Solid (white to light yellow powder)

The compound consists of two silicon atoms bonded to four phenyl groups, which significantly influences its reactivity and interactions with biological systems.

Biological Activity Overview

This compound has shown various biological activities that can be categorized as follows:

Antioxidant Properties

Research indicates that TPDS may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of silicon in its structure is believed to contribute to these properties by stabilizing reactive oxygen species (ROS) .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of TPDS on different cell lines. In a study involving human cancer cell lines, TPDS demonstrated significant cytotoxic effects, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15.4 | Induces apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

| A549 | 20.5 | Inhibits proliferation |

Anti-HIV Activity

In preliminary studies, TPDS has been investigated for its antiviral properties, particularly against HIV. It was found to inhibit HIV protease activity, which is essential for viral replication . This suggests that TPDS could serve as a lead compound for developing new antiviral therapies.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity: The silicon atoms can participate in redox reactions, potentially influencing cellular signaling pathways.

- Interaction with Proteins: TPDS may interact with specific proteins involved in cell signaling and apoptosis pathways.

- Modification of Cellular Membranes: The hydrophobic nature of the phenyl groups allows for interaction with lipid membranes, affecting membrane fluidity and function.

Study on Anticancer Activity

A notable case study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of TPDS derivatives. The researchers synthesized several derivatives and tested their efficacy against various cancer cell lines. They found that specific modifications to the phenyl groups enhanced cytotoxicity and selectivity towards cancer cells .

Antiviral Research Findings

Another study focused on the antiviral activity of TPDS against HIV demonstrated that it could inhibit viral replication by interfering with protease activity at low concentrations (IC50 = 10 µM). This opens avenues for further research into silicon-based compounds as potential antiviral agents .

Q & A

Q. What is the role of 1,1,2,2-tetraphenyldisilane (TPDS) in free radical reactions, and how does it compare to other radical reagents?

TPDS serves as a stable and efficient radical reagent, particularly in intramolecular radical ipso-substitution reactions. It outperforms traditional reagents like tributyltin hydride (Bu3SnH) and diphenylsilane (Ph2SiH2) due to its superior stability under ambient conditions and reduced toxicity. For example, in sulfonamide reactions, TPDS achieves higher yields in 1,5-ipso-substitution due to its ability to sustain radical chain propagation without premature termination .

Q. What are the standard experimental protocols for using TPDS in alkylation or cyclization reactions?

A typical procedure involves refluxing a mixture of TPDS, alkyl halides, and heteroaromatics (protonated with trifluoroacetic acid) in ethanol. AIBN is added incrementally as a radical initiator. After quenching with aqueous sodium bicarbonate, the product is extracted with ethyl acetate and purified via silica gel chromatography. For example, alkylation of pyridinium salts with TPDS yields cyclic products in 60–80% yields .

Q. How should TPDS be stored to ensure stability, and what are its handling precautions?

TPDS is air-stable for at least three months at room temperature, eliminating the need for inert atmosphere storage. However, prolonged exposure to moisture should be avoided. Standard handling includes using gloves and working in a fume hood to minimize inhalation risks. Its crystalline solid form simplifies weighing and dispensing .

Advanced Research Questions

Q. How can TPDS be optimized for [<sup>11</sup>C]carbon monoxide production in radiochemistry applications?

TPDS reacts with [<sup>11</sup>C]CO2 in the presence of tetrabutylammonium fluoride (TBAF) and THF to generate [<sup>11</sup>C]CO. Key optimizations include:

- Using 0.1 equivalents of TBAF to maximize CO yield (59% vs. 32% with excess TBAF).

- Adjusting carrier gas flow rates during [<sup>11</sup>C]CO2 delivery to minimize side reactions.

This method bypasses limitations of silacarboxylic acid precursors, enabling efficient radiolabeling for PET tracers .

Q. What mechanistic evidence supports TPDS’s efficiency in 1,5-ipso-substitution reactions?

Studies comparing TPDS with Ph2SiH2 and (Me3Si)3SiH demonstrate that TPDS’s disilane backbone enhances radical chain propagation. The phenyl groups stabilize intermediate radicals, reducing recombination. Kinetic data show a 2–3× faster reaction rate for TPDS in forming biaryl products from sulfonamides .

Q. How can conflicting data on TPDS-driven reaction yields be resolved?

Contradictions in yields (e.g., 32% vs. 59% in CO production) often stem from procedural variations. Systematic optimization should include:

- Titrating radical initiator (AIBN) addition frequency.

- Monitoring solvent polarity effects (e.g., ethanol vs. m-xylene).

- Validating purification methods (TLC vs. column chromatography).

Replicating conditions from Hideo Togo’s protocols (e.g., incremental AIBN addition over 22 hours) ensures reproducibility .

Q. What analytical techniques are critical for characterizing TPDS-mediated reaction products?

- TLC and HPLC : Monitor reaction progress and purity.

- NMR spectroscopy : Confirm structural integrity, particularly for aryl-substituted products.

- Mass spectrometry : Validate molecular weights, especially in radiochemistry applications.

Silica gel chromatography remains the gold standard for isolating TPDS-derived compounds .

Q. Are there documented limitations or side reactions when using TPDS in complex systems?

TPDS struggles with sterically hindered substrates (e.g., ortho-substituted aromatics) due to reduced radical accessibility. Competing reduction pathways may occur if AIBN concentrations exceed 1.5 equivalents. Pre-protonation of heteroaromatics with CF3COOH mitigates these issues by enhancing electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.